Cas no 2228944-35-0 (1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene)

1-(2-Bromoethyl)-2,5-difluoro-4-nitrobenzene is a halogenated aromatic compound featuring a bromoethyl side chain and nitro- and fluoro-substituents on the benzene ring. Its structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules through nucleophilic substitution or cross-coupling reactions. The presence of both bromo and nitro groups enhances reactivity, enabling selective functionalization, while the fluorine atoms contribute to stability and electronic modulation. This compound is valuable in pharmaceutical and agrochemical research, where precise structural modifications are required. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes. Proper handling is advised due to its potential sensitivity to light and moisture.
1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene structure
2228944-35-0 structure
Product Name:1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene
CAS No:2228944-35-0
MF:C8H6BrF2NO2
MW:266.039548397064
CID:6122912
PubChem ID:165792660
Update Time:2025-08-04

1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene
    • EN300-1919823
    • 2228944-35-0
    • Inchi: 1S/C8H6BrF2NO2/c9-2-1-5-3-7(11)8(12(13)14)4-6(5)10/h3-4H,1-2H2
    • InChI Key: PSODHBDLRZESPC-UHFFFAOYSA-N
    • SMILES: BrCCC1C=C(C(=CC=1F)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 264.95500g/mol
  • Monoisotopic Mass: 264.95500g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8Ų

1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene Pricemore >>

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Additional information on 1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene

Recent Advances in the Application of 1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene (CAS: 2228944-35-0) in Chemical Biology and Pharmaceutical Research

1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene (CAS: 2228944-35-0) is a specialized chemical compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromoethyl and difluoro-nitrobenzene functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds and pharmaceutical agents. Recent studies have explored its potential in drug discovery, particularly in the development of targeted therapies and diagnostic tools.

A study published in the Journal of Medicinal Chemistry (2023) highlighted the use of 1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene as a key building block in the synthesis of novel kinase inhibitors. The researchers demonstrated that the bromoethyl group facilitates efficient alkylation reactions, while the difluoro-nitrobenzene moiety enhances the compound's binding affinity to specific protein targets. This dual functionality makes it a valuable tool in the design of small-molecule therapeutics.

In another recent development, a team from the University of Cambridge reported the application of this compound in the development of fluorescent probes for cellular imaging (Nature Chemical Biology, 2024). The nitro group in 1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene was utilized as a quenching agent, enabling the design of turn-on fluorescent sensors for detecting reactive oxygen species (ROS) in live cells. This innovation opens new avenues for studying oxidative stress-related diseases, such as cancer and neurodegenerative disorders.

Furthermore, the compound's potential in radiopharmaceuticals has been investigated. A 2024 study in the European Journal of Nuclear Medicine and Molecular Imaging described its use as a precursor for the synthesis of fluorine-18 labeled tracers. The presence of fluorine atoms in the molecule allows for straightforward isotopic exchange, making it a promising candidate for positron emission tomography (PET) imaging agents.

Despite these promising applications, challenges remain in optimizing the compound's pharmacokinetic properties. Recent computational studies (Journal of Chemical Information and Modeling, 2023) have focused on predicting its metabolic stability and toxicity profiles. These efforts aim to guide the rational design of derivatives with improved drug-like characteristics while maintaining the core structural advantages of 1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene.

In conclusion, 1-(2-bromoethyl)-2,5-difluoro-4-nitrobenzene (CAS: 2228944-35-0) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug discovery to diagnostic imaging. As research continues, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and research tools.

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